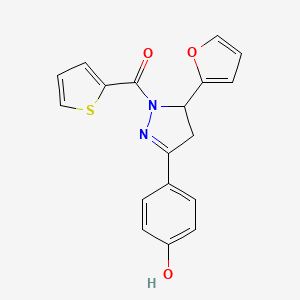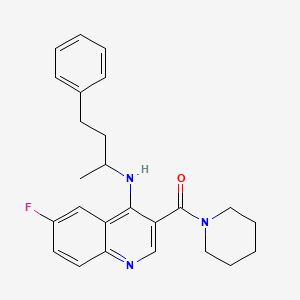
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C25H28FN3O and a molecular weight of 405.517. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine nucleus, a quinoline ring, and a phenylbutan-2-yl group. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Scientific Research Applications
Application in Antibacterial Activity
Scientific Field
Medicinal Chemistry
Summary of the Application
The compound has been used in the development of new antimicrobial drugs. The design and development of new drugs with potential antimicrobial activity are needed due to the limitations associated with existing antimicrobial agents such as toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Methods of Application or Experimental Procedures
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described. The target products were obtained with 55–92% yields in relatively short reaction times .
Results or Outcomes
Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c1-18(10-11-19-8-4-2-5-9-19)28-24-21-16-20(26)12-13-23(21)27-17-22(24)25(30)29-14-6-3-7-15-29/h2,4-5,8-9,12-13,16-18H,3,6-7,10-11,14-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOSZOANOBBOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-phenylbutan-2-yl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)
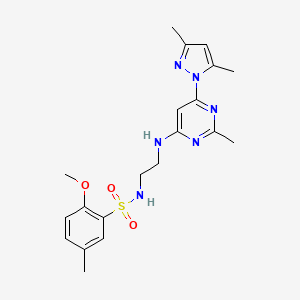
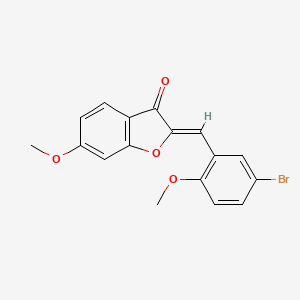
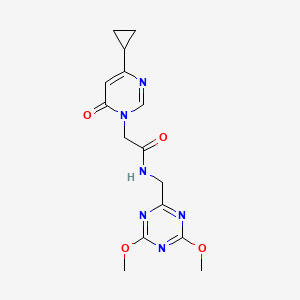
![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)
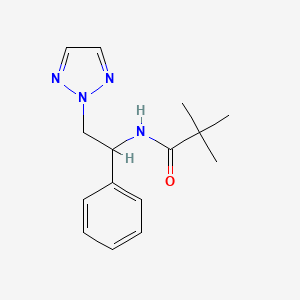
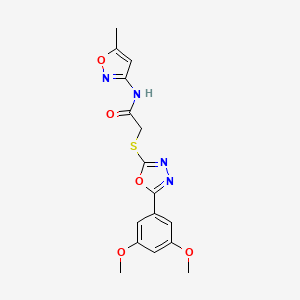
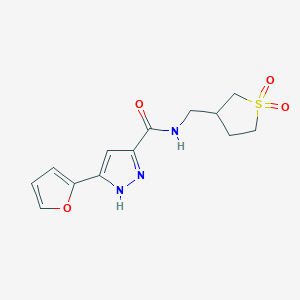
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
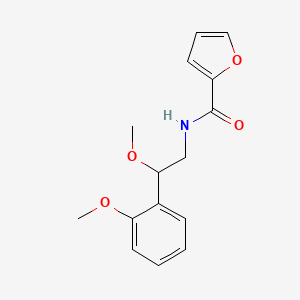
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)
